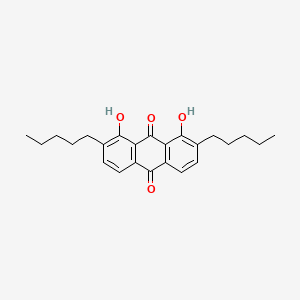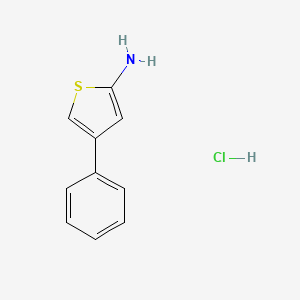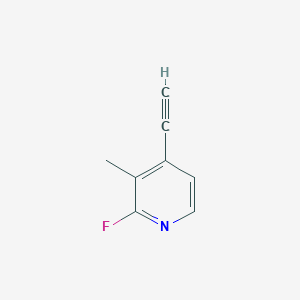
4-Ethynyl-2-fluoro-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-2-fluoro-3-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of an ethynyl group at the fourth position, a fluorine atom at the second position, and a methyl group at the third position on the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2-fluoro-3-methylpyridine typically involves multi-step organic reactions. One common method starts with the fluorination of 3-methylpyridine to introduce the fluorine atom at the second position. This can be achieved using reagents such as Selectfluor® or other fluorinating agents . The ethynyl group can be introduced through a Sonogashira coupling reaction, where an ethynyl halide reacts with the fluorinated pyridine derivative in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethynyl-2-fluoro-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base and a transition metal catalyst.
Major Products:
Oxidation: Formation of this compound-1-oxide.
Reduction: Formation of 4-ethynyl-2-fluoro-3-methylpiperidine.
Substitution: Formation of 4-ethynyl-2-substituted-3-methylpyridine derivatives.
Applications De Recherche Scientifique
4-Ethynyl-2-fluoro-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-2-fluoro-3-methylpyridine involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The fluorine atom enhances the compound’s ability to interact with hydrophobic pockets within proteins, increasing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2-Fluoro-3-methylpyridine: Lacks the ethynyl group, resulting in different reactivity and applications.
4-Ethynyl-3-methylpyridine: Lacks the fluorine atom, affecting its chemical properties and biological activity.
2-Ethynyl-3-fluoro-5-methylpyridine: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: 4-Ethynyl-2-fluoro-3-methylpyridine is unique due to the combined presence of the ethynyl, fluorine, and methyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H6FN |
|---|---|
Poids moléculaire |
135.14 g/mol |
Nom IUPAC |
4-ethynyl-2-fluoro-3-methylpyridine |
InChI |
InChI=1S/C8H6FN/c1-3-7-4-5-10-8(9)6(7)2/h1,4-5H,2H3 |
Clé InChI |
JDYZTDMNTRRMIO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1F)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



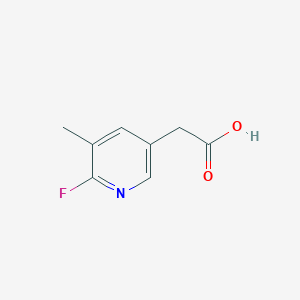

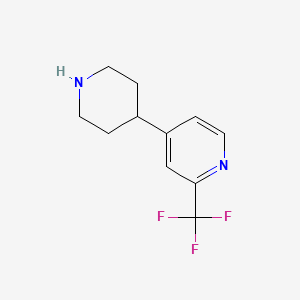
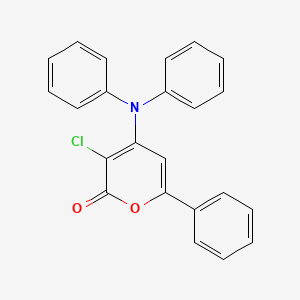
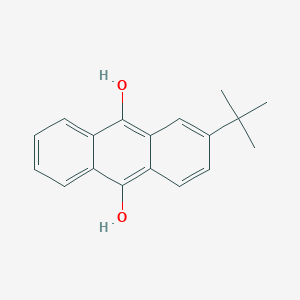
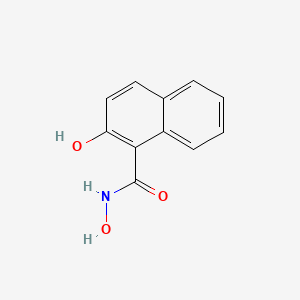

![ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13137343.png)

![5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B13137352.png)
